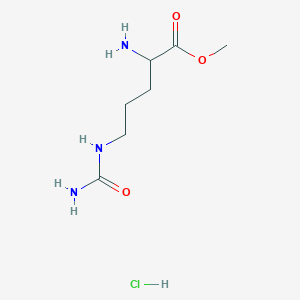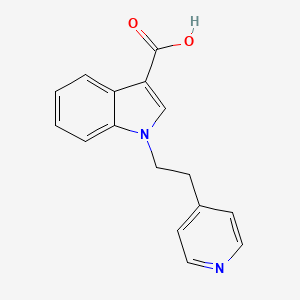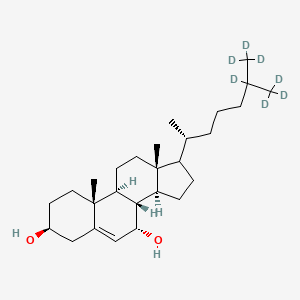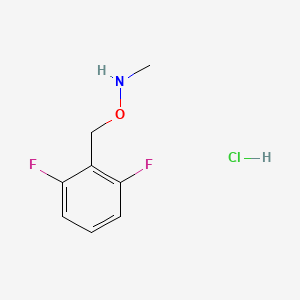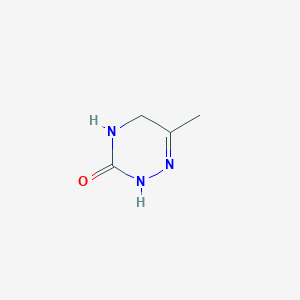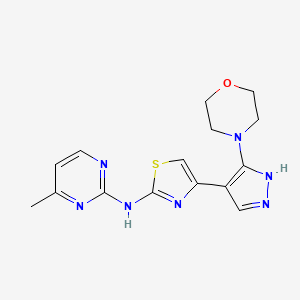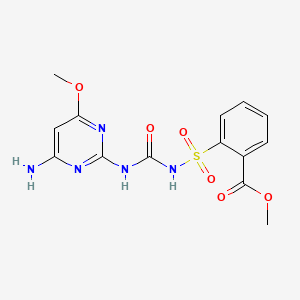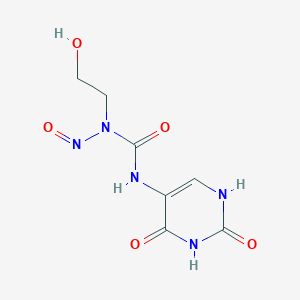
3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-hydroxyethyl)-1-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-hydroxyethyl)-1-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. This compound is characterized by the presence of a pyrimidine ring, a hydroxyethyl group, and a nitrosourea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-hydroxyethyl)-1-nitrosourea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of urea with β-ketoesters under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via alkylation reactions using ethylene oxide or ethylene chlorohydrin.
Formation of the Nitrosourea Moiety: The nitrosourea group can be formed by reacting the intermediate compound with nitrosating agents such as sodium nitrite in the presence of an acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrosourea moiety, potentially converting it to urea derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrosourea group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.
Industry: May be used in the production of pharmaceuticals and other fine chemicals.
作用機序
The compound exerts its effects primarily through the alkylation of DNA. The nitrosourea moiety is responsible for the formation of highly reactive intermediates that can form covalent bonds with DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell growth and inducing apoptosis.
類似化合物との比較
Similar Compounds
Carmustine (BCNU): Another nitrosourea compound used in chemotherapy.
Lomustine (CCNU): Similar in structure and function, used to treat various cancers.
Semustine (MeCCNU): A derivative of lomustine with similar applications.
Uniqueness
3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-hydroxyethyl)-1-nitrosourea is unique due to its specific structural features, such as the hydroxyethyl group and the pyrimidine ring, which may confer distinct biological activities and pharmacokinetic properties compared to other nitrosoureas.
特性
CAS番号 |
89854-43-3 |
|---|---|
分子式 |
C7H9N5O5 |
分子量 |
243.18 g/mol |
IUPAC名 |
3-(2,4-dioxo-1H-pyrimidin-5-yl)-1-(2-hydroxyethyl)-1-nitrosourea |
InChI |
InChI=1S/C7H9N5O5/c13-2-1-12(11-17)7(16)9-4-3-8-6(15)10-5(4)14/h3,13H,1-2H2,(H,9,16)(H2,8,10,14,15) |
InChIキー |
IDSUPEKZVIGOGK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=O)N1)NC(=O)N(CCO)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


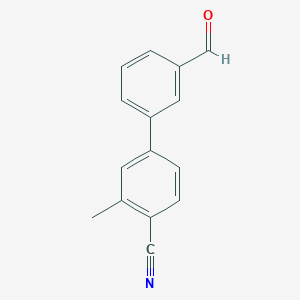
![(3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one](/img/structure/B13853530.png)
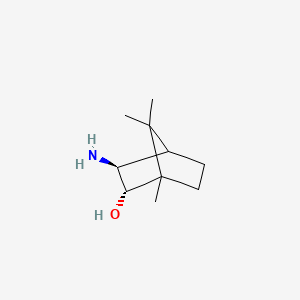
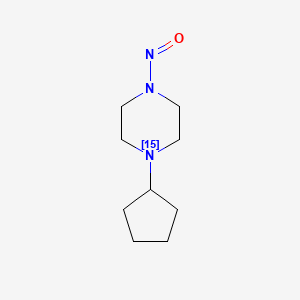
![4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester](/img/structure/B13853551.png)
![4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B13853555.png)
